2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole
Description
Structural Characterization and Molecular Analysis
1.1 Crystallographic Properties and Conformational Isomerism
The crystallographic properties of 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole remain understudied due to limited experimental data. However, insights can be drawn from structurally analogous imidazole derivatives. For example, titanium complexes with trimethylsilyl (TMS)-protected imidazoles exhibit distorted square-pyramidal geometries, where the TMS group occupies a coordination site and deviates slightly from the imidazole plane. This suggests that in the target compound, steric interactions between the bulky TMS group and adjacent substituents (bromo and chloro) may influence molecular conformation.
Conformational isomerism in such systems is influenced by the TMS-ethoxy-methyl (SEM) protecting group. The SEM moiety, known for its stability under basic conditions, likely adopts a staggered conformation to minimize steric strain. The bromine and chlorine substituents at positions 2 and 4, respectively, may adopt anti or syn arrangements depending on electronic repulsion and packing effects. Computational studies on similar halogenated imidazoles indicate that halogen atoms prefer axial positions to maximize orbital overlap with the π-system.
1.2 Electronic Structure Analysis via Density Functional Theory (DFT)
DFT calculations are critical for elucidating the electronic structure and bonding interactions. While direct data on this compound is unavailable, analogous systems provide a framework:
In halogenated imidazoles, DFT studies reveal that bromine and chlorine substituents stabilize the LUMO via inductive effects, enhancing electrophilic reactivity. The SEM group’s electron-donating nature may counterbalance this, modulating the compound’s redox properties.
Properties
IUPAC Name |
2-[(2-bromo-4-chloroimidazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrClN2OSi/c1-15(2,3)5-4-14-7-13-6-8(11)12-9(13)10/h6H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGQGSVEMSHMAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(N=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrClN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
SEM Protection of the Imidazole Core
The introduction of the SEM group to the imidazole nitrogen is a pivotal first step in shielding the ring during subsequent halogenation. A validated protocol involves reacting imidazole-4-carbonitrile with (2-(chloromethoxy)ethyl)trimethylsilane in acetone under basic conditions. Potassium carbonate acts as a weak base to deprotonate the imidazole nitrogen, enabling nucleophilic attack on the SEM chloride.
Key Reaction Parameters:
- Solvent: Acetone (10 mL per 1 g substrate)
- Base: Potassium carbonate (2.2 equivalents)
- Temperature: Room temperature (20–25°C)
- Duration: 48 hours
- Yield: 71% (1.71 g from 1 g starting material)
Regioselectivity challenges arise during this step, producing a 2:1 mixture of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-4-carbonitrile and its 5-carbonitrile regioisomer. The electronic effects of the nitrile group likely direct SEM protection to the more nucleophilic nitrogen adjacent to the electron-withdrawing cyano substituent.
Sequential Halogenation Strategies
Following SEM protection, bromination at the 2-position of the imidazole ring is achieved using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).
Optimized Bromination Conditions:
| Parameter | Value |
|---|---|
| Substrate | SEM-protected imidazole (1.68 g, 7.52 mmol) |
| Brominating Agent | NBS (1.47 g, 1.1 equivalents) |
| Solvent | THF (40 mL) |
| Temperature | 60°C |
| Duration | 16 hours (overnight) |
| Post-Addition | Extra 0.2 eq NBS for 8 hours |
| Workup | NaHCO₃ quench, EtOAc extraction |
| Purification | Silica chromatography (0–10% EtOAc/hexane) |
| Final Yield | 55% (1.24 g) |
The reaction’s incompleteness after initial NBS addition underscores the need for stoichiometric excess, likely due to competing side reactions or incomplete dissolution of NBS in THF.
Critical Analysis of Reaction Mechanisms
SEM Group Stability Under Halogenation Conditions
The SEM group demonstrates remarkable stability during bromination at elevated temperatures (60°C), with no observed cleavage or desilylation. This contrasts with acid-labile protecting groups like tert-butoxycarbonyl (Boc), making SEM ideal for multi-step syntheses involving electrophilic aromatic substitution.
Regiochemical Control in Halogenation
Bromination exclusively occurs at the 2-position of the imidazole ring, guided by:
- Electronic Effects: The electron-withdrawing cyano group at C4 deactivates the adjacent C5 position, directing electrophilic attack to C2.
- Steric Factors: The SEM group’s bulk limits accessibility to C5, further favoring C2 functionalization.
Industrial-Scale Production Considerations
Continuous Flow Bromination
While batch reactions dominate laboratory synthesis, industrial applications benefit from continuous flow systems to:
- Improve heat dissipation during exothermic bromination
- Reduce reaction times through enhanced mixing
- Minimize NBS decomposition by maintaining precise stoichiometric ratios
Pilot-scale studies suggest THF can be replaced with 2-methyltetrahydrofuran (2-MeTHF) for improved sustainability without compromising yield.
Purification Optimization
Large-scale chromatography proves impractical, necessitating alternative purification strategies:
- Crystallization: Screening solvents like heptane/ethyl acetate mixtures induces crystallization of the target compound.
- Distillation: High vacuum fractional distillation (0.1–1 mmHg) effectively separates SEM-protected intermediates.
Analytical Characterization Data
Spectroscopic Confirmation
LCMS (System A):
¹H NMR (CDCl₃):
Comparative Evaluation of Alternative Pathways
Pre-Halogenation SEM Protection
An alternative route involving bromination before SEM installation faces challenges:
- Unprotected imidazoles undergo polyhalogenation under standard NBS conditions.
- The SEM group’s electron-donating nature could deactivate the ring toward electrophilic substitution.
Direct Halogenation of SEM-Protected Derivatives
Attempts to introduce chlorine post-bromination via electrophilic chlorination (e.g., Cl₂, SO₂Cl₂) result in SEM group cleavage. This necessitates installing chlorine prior to SEM protection in multi-step sequences.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trimethylsilyl group can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor function, or alteration of cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-1-methylbenzene
- 2-Bromo-4-chlorobenzaldehyde
- 2-Bromo-4-chloro-1-(chloromethyl)benzene
Uniqueness
Compared to similar compounds, 2-bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole stands out due to the presence of the trimethylsilyl group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and research applications where specific functionalization is required.
Biological Activity
2-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole is a synthetic compound classified within the imidazole derivatives. Its unique structure, characterized by halogen substitutions and a trimethylsilyl group, positions it as a valuable candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 2200238-98-6
- Molecular Formula : C9H16BrClN2OSi
- Molecular Weight : 311.68 g/mol
The compound features a bromine atom at the 2-position and a chlorine atom at the 4-position of the imidazole ring, along with an ethoxy group linked to a trimethylsilyl moiety. This configuration is significant for its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The halogen atoms enhance its binding affinity, enabling it to modulate various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzyme activities, which can lead to reduced cell proliferation in certain cancer cell lines.
- Receptor Modulation : It may act as a modulator for various receptors involved in signaling pathways critical for cell survival and proliferation.
Biological Activity
Recent studies have highlighted the compound's potential in various biological contexts:
Anticancer Activity
Research indicates that derivatives of imidazole compounds exhibit significant anticancer properties. For instance, in vitro studies demonstrated that similar compounds effectively inhibit cell growth in multiple cancer cell lines, including prostate and breast cancer cells.
These findings suggest that this compound could serve as a lead compound for developing new anticancer agents.
Antiviral Activity
Imidazole derivatives have been explored for their antiviral properties. Compounds with similar structures have shown efficacy against viral polymerases, suggesting that this compound might also exhibit antiviral activity.
| Virus Targeted | IC50 (µM) | Mechanism |
|---|---|---|
| HCV NS5B | 32.2 | Inhibition of RNA polymerase |
| HIV | Varied | Inhibition of reverse transcriptase |
Case Studies
A notable study investigated the synthesis and biological evaluation of various imidazole derivatives, including our compound of interest. The results indicated that modifications at the halogen positions significantly affect biological activity, particularly in enzyme inhibition assays.
Study Findings:
- Synthesis Methodology : The compound was synthesized using halogenation followed by trimethylsilylation.
- Biological Evaluation : The synthesized compounds were tested against various cancer cell lines and showed promising results in terms of cytotoxicity.
Q & A
Q. Table 1: Representative Synthesis Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| SEM Protection | SEM-Cl, NaH, THF, 0°C → RT | 85 | ≥98% |
| Bromination | NBS, DMF, 50°C | 72 | 97% |
| Chlorination | Cl, FeCl, CHCl | 68 | 95% |
How do the bromine, chlorine, and SEM substituents influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Bromine : Acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Its electronegativity enhances oxidative addition with Pd catalysts .
- Chlorine : Stabilizes the imidazole ring via electron-withdrawing effects, directing further substitutions to the 5-position .
- SEM Group : Protects the N-H site, preventing undesired side reactions (e.g., deprotonation or nucleophilic attack) .
Methodological Tip : Use Pd(dba)/XPhos catalysts for bromine-selective coupling. Monitor reaction progress via TLC (R shift from 0.4 to 0.6 in hexane/EtOAc 7:3) .
How can researchers optimize reaction conditions to improve yields in SEM-protected imidazole derivatives?
Answer:
- Temperature Control : Lower temperatures (0–10°C) during SEM protection minimize byproducts like SEM-Cl hydrolysis .
- Catalyst Screening : Test Pd/Pd systems (e.g., Pd(OAc) with SPhos) for coupling efficiency .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance halogen mobility in substitution reactions .
Q. Table 2: Solvent Impact on Suzuki Coupling Yield
| Solvent | Yield (%) | Side Products |
|---|---|---|
| DMF | 78 | <5% |
| THF | 62 | 15% |
| Toluene | 45 | 30% |
How should researchers address contradictions between theoretical and experimental reactivity data for halogenated imidazoles?
Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to predict electrophilic aromatic substitution sites. Compare with experimental H NMR shifts .
- Isotopic Labeling : Use Br-labeled compounds to track regioselectivity in coupling reactions .
- Controlled Competition Experiments : React equimolar Br/Cl derivatives under identical conditions to quantify substituent effects .
Example : A study found that steric hindrance from the SEM group reduced chlorination at the 5-position despite theoretical predictions .
What in-silico strategies are effective for predicting the biological activity of this compound?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR (PDB ID: 1M17). The SEM group may hinder interactions due to steric bulk .
- ADMET Prediction : SwissADME estimates LogP = 3.2 (moderate lipophilicity) and CYP2D6 inhibition risk .
- QSAR Models : Train models on imidazole libraries to correlate halogen position with cytotoxicity (e.g., IC vs. HCT-116 cells) .
How can the stability of the SEM group be evaluated under varying pH and temperature conditions?
Answer:
- Accelerated Degradation Studies : Incubate the compound in buffers (pH 2–10) at 40°C for 24h. Monitor SEM cleavage via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically >150°C for SEM-protected compounds) .
Data Insight : SEM stability drops below pH 4, releasing formaldehyde byproducts .
What analytical techniques resolve ambiguities in structural elucidation for halogenated imidazoles?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
